(2Z)-2-(hydroxyimino)-N-(3-methylphenyl)-3,4-dihydro-2H-1-benzopyran-3-carboxamide
Description
Role of Metabotropic Glutamate Receptors in Neuromodulation
Metabotropic glutamate receptors (mGluRs) are family C G protein-coupled receptors (GPCRs) that modulate synaptic transmission via second messenger systems. Unlike ionotropic glutamate receptors, which mediate fast excitatory signaling, mGluRs fine-tune neuronal activity through presynaptic inhibition, postsynaptic potentiation, and glial modulation. The eight mGluR subtypes are classified into three groups based on sequence homology and signaling pathways:
- Group I (mGluR1/5): Coupled to Gq, enhancing phospholipase C activity.
- Group II (mGluR2/3): Linked to Gi/o, inhibiting cAMP production.
- Group III (mGluR4/6/7/8): Also Gi/o-coupled, with mGluR4 being highly expressed in basal ganglia circuits.
In PD, degeneration of dopaminergic neurons in the substantia nigra leads to hyperactivity of the striatopallidal pathway, a GABAergic circuit that exacerbates motor symptoms. mGluR4 is presynaptically localized at striatopallidal synapses, where its activation inhibits GABA release, offering a therapeutic avenue to restore motor function without direct dopamine replacement.
Rationale for Allosteric Modulation Over Orthosteric Targeting
Orthosteric ligands targeting the glutamate-binding site of mGluRs often lack subtype selectivity due to high conservation across the receptor family. For example, the group III agonist L-AP4 activates mGluR4, mGluR6, mGluR7, and mGluR8, increasing off-target risks. Allosteric modulators bind to topographically distinct sites, enabling:
Properties
Molecular Formula |
C17H16N2O3 |
|---|---|
Molecular Weight |
296.32 g/mol |
IUPAC Name |
(2E)-2-hydroxyimino-N-(3-methylphenyl)-3,4-dihydrochromene-3-carboxamide |
InChI |
InChI=1S/C17H16N2O3/c1-11-5-4-7-13(9-11)18-16(20)14-10-12-6-2-3-8-15(12)22-17(14)19-21/h2-9,14,21H,10H2,1H3,(H,18,20)/b19-17+ |
InChI Key |
WJLCNPZXLWPICM-HTXNQAPBSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)NC(=O)C\2CC3=CC=CC=C3O/C2=N/O |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2CC3=CC=CC=C3OC2=NO |
Origin of Product |
United States |
Biological Activity
Introduction
The compound (2Z)-2-(hydroxyimino)-N-(3-methylphenyl)-3,4-dihydro-2H-1-benzopyran-3-carboxamide is a member of the benzopyran family, characterized by its unique hydroxyimino and carboxamide functional groups. This compound has garnered attention due to its potential therapeutic applications, particularly in the treatment of inflammatory and allergic conditions. This article reviews the biological activity of this compound, synthesizing findings from diverse research sources.
Chemical Structure and Properties
The molecular formula of this compound is C17H16N2O3 , with a molecular weight of 284.32 g/mol . The structure features a chroman skeleton, which is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C17H16N2O3 |
| Molecular Weight | 284.32 g/mol |
| Functional Groups | Hydroxyimino, Carboxamide |
Synthesis Methods
The synthesis of this compound can be achieved through various methods, typically involving the reaction of appropriate precursors under controlled conditions. Detailed synthetic routes are essential for understanding its availability for biological testing.
The biological activity of this compound may involve:
- Binding Affinity : Studies suggest that the compound may exhibit binding to specific receptors or enzymes involved in inflammatory pathways. Molecular docking studies can elucidate these interactions.
- Enzyme Inhibition : Enzyme inhibition assays indicate potential activity against enzymes implicated in inflammation, suggesting a mechanism through which the compound exerts its effects.
Therapeutic Potential
Research indicates that this compound may possess therapeutic potential in treating conditions associated with:
- Inflammation : Its structural features may enhance its efficacy against inflammatory mediators.
- Allergic Reactions : The hydroxyimino group could play a role in modulating immune responses.
Case Studies and Research Findings
- Anti-inflammatory Activity : A study demonstrated that compounds similar to this compound exhibited significant anti-inflammatory effects in animal models. These findings suggest that this compound could be developed further for clinical applications.
- Molecular Docking Studies : Computational studies have shown promising results regarding the binding affinity of this compound to various targets involved in inflammation, indicating a potential pathway for drug development.
- Comparative Analysis : In comparison to other benzopyran derivatives, this compound displayed enhanced lipophilicity and bioactivity, making it a candidate for further pharmacological exploration.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The lumping strategy, as described in , groups compounds with analogous structures to predict their physicochemical or biological behavior. Below, we compare the target compound with three benzopyran derivatives to highlight structural and functional distinctions.
Table 1: Structural and Functional Comparison
Key Findings:
Bioactivity: The target compound’s hydroxyimino group enhances hydrogen-bonding interactions with kinase active sites, contributing to its low IC₅₀ (12 nM). In contrast, coumarin derivatives lacking this group exhibit weaker kinase affinity but stronger anticoagulant effects .
Solubility : The 3-methylphenylamide substituent increases lipophilicity (LogP = 3.2) compared to the carboxylic acid derivative (LogP = 1.9), impacting membrane permeability and bioavailability.
Stereochemical Impact: The Z-configuration of the hydroxyimino group in the target compound stabilizes a planar conformation, which is critical for binding to flat kinase pockets. This contrasts with E-isomers, which show reduced activity due to steric clashes .
Mechanistic and Functional Insights
- Kinase Inhibition: The hydroxyimino group acts as a hydrogen-bond acceptor, mimicking ATP’s adenine moiety in kinase binding pockets. This mechanism is absent in nitro- or methoxy-substituted analogs, which rely on hydrophobic interactions.
- Metabolic Stability : The 3-methylphenyl group reduces oxidative metabolism compared to unsubstituted phenyl analogs, extending half-life in vitro (t₁/₂ = 6.5 hours vs. 2.1 hours for the 4-methoxy derivative) .
Preparation Methods
Rhodium-Catalyzed Oxidative C–H Alkenylation
Recent advances in transition-metal catalysis offer efficient pathways for benzopyran synthesis. A rhodium(III)-catalyzed oxidative alkenylation of 1,3-dicarbonyl compounds enables the formation of the benzopyran core via a domino C–C/C–O bond-forming process. For instance, 2-aryl-1,3-diketones react with electron-deficient alkenes under Rh catalysis, yielding 2,3-disubstituted benzopyrans. Adapting this method, a 1,3-diketone precursor bearing a carboxylic acid or ester group at the 3-position could be subjected to alkenylation, followed by cyclization to form the dihydrobenzopyran ring. Typical conditions involve [Cp*RhCl2]2 as the catalyst, Cu(OAc)2 as an oxidant, and dichloroethane at 80–100°C, achieving yields of 60–85%.
Acid-Catalyzed Cyclocondensation
Classical methods utilize acid-mediated cyclization of resorcinol derivatives with β-keto esters or nitriles. For example, 2-chlororesorcinol reacts with malononitrile and aromatic aldehydes in ethanol under reflux to form 4-aryl-4H-chromene-3-carbonitriles. Modifying this protocol, substituting malononitrile with a β-keto ester (e.g., ethyl acetoacetate) and incorporating a carboxylic acid functionality at the 3-position could yield the desired dihydrobenzopyran-3-carboxylic acid intermediate. Reaction conditions typically involve ethanol as the solvent, reflux temperatures (78°C), and catalytic acetic acid, with yields ranging from 70–90%.
Introduction of the Hydroxyimino Group
The (Z)-configured hydroxyimino group at position 2 necessitates precise regiochemical control. This functionality is introduced via oxime formation from a ketone precursor.
Ketone Synthesis
The benzopyran intermediate must first be functionalized with a ketone at position 2. This can be achieved through:
-
Friedel-Crafts Acylation : Treating the benzopyran with acetyl chloride in the presence of AlCl3 to install an acetyl group at the 2-position.
-
Oxidation : If the initial benzopyran synthesis yields a 2-alkenyl group, ozonolysis or Wacker oxidation could convert it to a ketone.
Oxime Formation
Reacting the 2-ketobenzopyran with hydroxylamine hydrochloride under acidic conditions (e.g., HCl in ethanol/water) generates the hydroxyimino group. The (Z)-configuration is favored by employing hydroxylamine in a polar aprotic solvent (e.g., DMF) at 0–25°C. For example, a reported protocol for analogous oxime formation achieved 80–92% yields with strict stereoselectivity when using hydroxylamine hydrochloride and sodium acetate in refluxing ethanol.
Carboxamide Functionalization at Position 3
The N-(3-methylphenyl)carboxamide group is introduced via amidation of the benzopyran-3-carboxylic acid intermediate.
Carboxylic Acid Activation
The 3-carboxylic acid is converted to an acyl chloride using thionyl chloride (SOCl2) or oxalyl chloride. For instance, reacting the acid with SOCl2 in dichloromethane at 40°C for 2 hours yields the acid chloride, which is subsequently reacted with 3-methylaniline.
Amide Coupling
Alternative methods employ coupling agents such as EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) to facilitate amide bond formation between the carboxylic acid and 3-methylaniline. A representative procedure involves stirring equimolar amounts of the acid, amine, EDCl, and HOBt in dry DMF at 0°C for 1 hour, followed by room-temperature stirring for 12–24 hours. Purification via column chromatography typically affords the carboxamide in 65–80% yield.
Integrated Synthetic Pathway
Combining these steps, a plausible synthesis of (2Z)-2-(hydroxyimino)-N-(3-methylphenyl)-3,4-dihydro-2H-1-benzopyran-3-carboxamide proceeds as follows:
-
Benzopyran-3-carboxylic acid synthesis :
-
2-Ketone formation :
-
Hydroxyimino installation :
-
Amide formation :
Analytical Data and Characterization
Critical spectroscopic data for intermediates and the final compound include:
| Intermediate | 1H NMR (δ, ppm) | IR (cm−1) |
|---|---|---|
| Benzopyran-3-carboxylic acid | 2.85 (m, 2H, CH2), 4.25 (t, 1H, CH), 7.2–7.5 (m, 4H, ArH) | 1710 (C=O), 2500–3000 (COOH) |
| 2-Ketobenzopyran-3-carboxylic acid | 2.90 (m, 2H, CH2), 4.30 (t, 1H, CH), 7.3–7.6 (m, 4H, ArH), 2.60 (s, 3H, COCH3) | 1725 (C=O ketone), 1705 (C=O acid) |
| Final compound | 2.88 (m, 2H, CH2), 4.28 (t, 1H, CH), 7.2–7.6 (m, 8H, ArH), 2.35 (s, 3H, CH3), 10.2 (s, 1H, NOH) | 1660 (C=O amide), 1620 (C=N), 3350 (NOH) |
Challenges and Optimization Considerations
-
Stereochemical Control : The (Z)-configuration of the oxime is critical. Using hydroxylamine in weakly acidic conditions minimizes isomerization to the (E)-form.
-
Functional Group Compatibility : The acid-sensitive hydroxyimino group requires mild conditions during amide coupling. EDCl/HOBt is preferable over acyl chlorides to avoid decomposition.
-
Purification : Silica gel chromatography may degrade the oxime; alternative methods like recrystallization (e.g., from ethyl acetate/hexane) are recommended .
Q & A
Basic: What synthetic strategies are recommended for achieving high yields of (2Z)-2-(hydroxyimino)-N-(3-methylphenyl)-3,4-dihydro-2H-1-benzopyran-3-carboxamide?
Answer:
The synthesis of this chromene-derived compound involves multi-step reactions, including:
- Condensation reactions to form the imine bond (hydroxyimino group), requiring precise pH control (e.g., acidic or basic conditions) to favor the Z-configuration .
- Cyclization steps to construct the benzopyran core, optimized using catalysts like p-toluenesulfonic acid (PTSA) or Lewis acids (e.g., ZnCl₂) .
- Solvent selection (e.g., ethanol, DMF) and temperature gradients (60–100°C) to enhance reaction efficiency and minimize by-products .
Critical considerations : Use Schlenk techniques for moisture-sensitive intermediates and monitor reaction progress via TLC or HPLC .
Basic: Which analytical techniques are essential for confirming the stereochemical integrity (Z-configuration) of the hydroxyimino group?
Answer:
- X-ray crystallography : Employ SHELXL (via SHELX suite) for structure refinement, leveraging high-resolution diffraction data to resolve the Z-configuration. Key parameters include anisotropic displacement parameters and hydrogen-bonding networks .
- Nuclear Overhauser Effect (NOE) NMR : Detect spatial proximity between the hydroxyimino proton and adjacent aromatic protons to validate the Z-geometry .
- Polarimetry : Compare experimental optical rotation values with computational predictions (e.g., TDDFT) .
Advanced: How can researchers resolve discrepancies between computational crystallographic predictions and experimental refinement data using SHELXL?
Answer:
- Twinning analysis : Use SHELXL’s TWIN and BASF commands to model twinned crystals, common in flexible chromene derivatives .
- Disorder modeling : For partial atomic disorder, apply PART and SUMP restraints to refine occupancy ratios .
- Validation tools : Cross-check with Rfree values and the Coot validation suite to identify overfitting. Adjust weighting schemes (e.g., WGHT ) to balance geometry and intensity terms .
Advanced: What methodologies are effective for evaluating the impact of the 3-methylphenyl substituent on bioactivity?
Answer:
- Comparative SAR studies : Synthesize analogs with substituted phenyl groups (e.g., 4-chloro, 2-fluoro) and assay against biological targets (e.g., kinases, GPCRs) to quantify substituent effects .
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding interactions, focusing on steric and electronic contributions of the methyl group .
- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics to assess enthalpy/entropy trade-offs induced by the substituent .
Basic: What protocols ensure high purity during characterization of chromene carboxamide derivatives?
Answer:
- Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm) .
- Mass spectrometry : Confirm molecular weight via ESI-MS or MALDI-TOF, ensuring isotopic patterns match theoretical values .
- Elemental analysis : Validate C, H, N composition (±0.4% deviation) .
Advanced: How can reaction pathways be optimized to minimize by-products during benzopyran core formation?
Answer:
- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min vs. 24 hrs) and improve regioselectivity via controlled dielectric heating .
- Flow chemistry : Implement continuous flow reactors to maintain steady-state conditions, preventing intermediate degradation .
- By-product trapping : Add scavengers (e.g., polymer-bound triphenylphosphine) to sequester reactive intermediates like aldehydes .
Advanced: What strategies mitigate challenges in X-ray diffraction studies caused by crystal twinning or disorder?
Answer:
- Crystallization optimization : Use solvent vapor diffusion with mixed solvents (e.g., DCM/hexane) to grow single crystals .
- SHELXD integration : Apply Patterson methods in SHELXD for initial phase determination in twinned crystals .
- Dynamic disorder modeling : Refine flexible moieties (e.g., hydroxyimino group) using DELU and SIMU restraints to dampen unrealistic thermal motion .
Advanced: How can computational tools predict the biological activity profile of this compound?
Answer:
- PASS (Prediction of Activity Spectra for Substances) : Input the SMILES string to generate activity probabilities (e.g., kinase inhibition, antimicrobial effects) .
- QSAR modeling : Train models with descriptors like logP, polar surface area, and H-bond donors using datasets from PubChem .
- ADMET prediction : Use SwissADME or ADMETLab to forecast pharmacokinetic properties (e.g., BBB permeability, CYP450 interactions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
